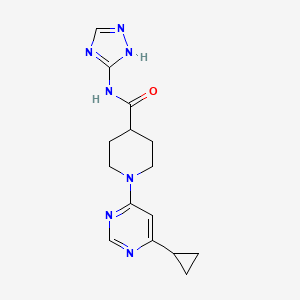
1-(6-cyclopropylpyrimidin-4-yl)-N-(1H-1,2,4-triazol-3-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(6-cyclopropylpyrimidin-4-yl)-N-(1H-1,2,4-triazol-3-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C15H19N7O and its molecular weight is 313.365. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(6-cyclopropylpyrimidin-4-yl)-N-(1H-1,2,4-triazol-3-yl)piperidine-4-carboxamide is a synthetic compound characterized by its unique structural features, including a cyclopropylpyrimidine moiety and a triazole ring. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious diseases.
- Molecular Formula : C₁₅H₁₉N₇O
- Molecular Weight : 313.36 g/mol
- CAS Number : 1788830-65-8
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The presence of the triazole ring enhances its potential as an enzyme inhibitor, while the cyclopropylpyrimidine component may contribute to its pharmacological properties.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. In vitro assays against cancer cell lines such as MDA-MB-231 and MCF-7 have shown promising results:
These findings suggest that the compound may effectively inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Antimicrobial Activity
The dual heterocyclic nature of the compound may also confer antimicrobial properties. Research indicates that derivatives of pyrimidines and triazoles often exhibit significant antibacterial activity against various strains:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
The specific interactions with bacterial enzymes could be explored further to understand the mechanism behind this activity.
Anti-inflammatory Activity
Compounds with similar structures have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. For instance, certain derivatives showed IC₅₀ values comparable to celecoxib, a standard anti-inflammatory drug:
| Compound | COX Inhibition IC₅₀ (μM) |
|---|---|
| This compound | TBD |
| Celecoxib | 0.04 ± 0.01 |
This suggests that the compound may serve as a lead for developing new anti-inflammatory agents.
Case Studies
Several studies have evaluated the biological activity of compounds structurally related to this compound:
- Antitumor Efficacy : A study reported that triazole derivatives exhibited significant cytotoxicity against various cancer cell lines, indicating their potential as chemotherapeutic agents.
- Enzyme Inhibition : Research on related piperidine compounds revealed selective inhibition of coactivator-associated arginine methyltransferase 1 (CARM1), which is implicated in hormone-dependent cancers like prostate cancer.
- Pharmacological Screening : Various derivatives have been screened for their antibacterial and antifungal activities, showing moderate to strong effectiveness against specific pathogens.
Eigenschaften
IUPAC Name |
1-(6-cyclopropylpyrimidin-4-yl)-N-(1H-1,2,4-triazol-5-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N7O/c23-14(20-15-18-9-19-21-15)11-3-5-22(6-4-11)13-7-12(10-1-2-10)16-8-17-13/h7-11H,1-6H2,(H2,18,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZKBKHWEBNBEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)N3CCC(CC3)C(=O)NC4=NC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














